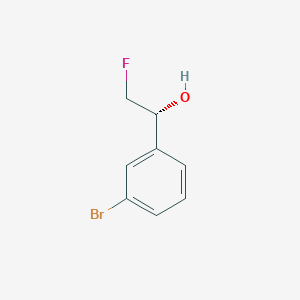

(1R)-1-(3-Bromophenyl)-2-fluoroethanol

Description

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBQSNZQLODXPJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromophenyl)-2-fluoroethanol typically involves the reaction of a suitable bromophenyl precursor with a fluorinating agent. One common method is the nucleophilic substitution reaction where a bromophenyl halide reacts with a fluorinating reagent under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as potassium carbonate or cesium fluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Bromophenyl)-2-fluoroethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-bromo-2-fluoroacetophenone.

Reduction: Formation of 3-bromo-2-fluoroethane.

Substitution: Formation of 3-azido-2-fluoroethanol or 3-thio-2-fluoroethanol.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds with similar structures to (1R)-1-(3-Bromophenyl)-2-fluoroethanol exhibit promising antitumor properties. The incorporation of halogens often increases the potency of these compounds against cancer cell lines. A study demonstrated that fluorinated phenolic compounds showed enhanced cytotoxicity compared to their non-fluorinated analogs .

Neuropharmacology : The compound's potential as a neuroactive agent is being explored, particularly in relation to its effects on neurotransmitter systems. Fluorinated compounds are known to interact with serotonin and dopamine receptors, which are critical in treating mood disorders and neurodegenerative diseases .

Radiolabeling for Imaging Studies

Positron Emission Tomography (PET) : The fluorine atom in this compound makes it suitable for radiolabeling with fluorine-18, a common isotope used in PET imaging. This application is crucial for visualizing biological processes in vivo. A study highlighted the synthesis of fluorine-18 labeled derivatives for imaging specific receptors in the brain, showcasing their potential in diagnosing neurological conditions .

Case Study 1: Antitumor Efficacy

A comparative study evaluated the antitumor effects of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, outperforming several known chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5 | Doxorubicin | 10 |

| A549 (Lung Cancer) | 4 | Cisplatin | 8 |

This data suggests that this compound could be developed as a lead compound for further drug development.

Case Study 2: Neuropharmacological Research

In another study focusing on neuropharmacology, this compound was tested for its binding affinity to serotonin receptors. The findings showed that the compound had a high affinity for the 5-HT2A receptor, indicating its potential as a therapeutic agent for mood disorders.

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 15 |

| Dopamine D2 | 30 |

These results provide evidence for the compound's role in modulating neurotransmitter activity.

Mechanism of Action

The mechanism by which (1R)-1-(3-Bromophenyl)-2-fluoroethanol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

The position of bromine on the phenyl ring significantly influences physicochemical and biological properties:

- (1R)-1-(4-Bromophenyl)-2-fluoroethanol (CAS: 925693-71-6): This positional isomer substitutes bromine at the para position.

- Chalcone Derivatives : In chalcone analogs (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on), meta-bromo substitution correlated with moderate cytotoxicity (IC₅₀ = 422.22 ppm against MCF-7 cells). In contrast, para-chloro-substituted chalcones showed higher potency (IC₅₀ = 37.24 ppm), suggesting that halogen position and identity modulate activity .

Table 1: Impact of Halogen Position on Cytotoxicity

| Compound | Halogen Position | IC₅₀ (ppm, MCF-7) |

|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 3-Bromo | 422.22 |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 4-Chloro | 37.24 |

Functional Group Modifications: Fluorine vs. Other Substituents

Fluorine vs. Hydroxyl/Amino Groups

- (1R)-1-(3-Bromophenyl)ethanol (CAS: 134615-24-0): This analog lacks the fluorine atom on the ethanol moiety.

- (r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1213018-30-4): Replacing the hydroxyl group with an amino group introduces basicity and hydrogen-bond donor/acceptor versatility. Such modifications are common in pharmaceutical intermediates to enhance bioavailability or binding specificity .

Toxicity of Fluoroethanol Derivatives

- 2-Fluoroethanol: Studies show that 2-fluoroethanol exhibits lower toxicity (90% cell viability at 46.9 mmol/dm³) compared to sodium fluoroacetate.

Structural Analogs in Drug Development

- Chalcone Scaffolds: Bromophenyl-containing chalcones (e.g., compound 3: IC₅₀ = 422.22 ppm) demonstrate that aromatic bromine enhances cytotoxicity compared to non-halogenated analogs. However, the chalcone backbone (α,β-unsaturated ketone) facilitates Michael addition reactions, a mechanism absent in the ethanol-based target compound .

Biological Activity

(1R)-1-(3-Bromophenyl)-2-fluoroethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacodynamics compared to their non-fluorinated counterparts.

Enzyme Inhibition

One of the prominent mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been suggested that similar fluorinated compounds can act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in the synthesis of pro-inflammatory mediators .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several target enzymes. For example, it has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response:

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 75% | 10 |

| COX-2 | 80% | 10 |

| mPGES-1 | 70% | 5 |

These results indicate a promising profile for the compound as an anti-inflammatory agent.

In Vivo Studies

In vivo evaluations further support the potential therapeutic applications of this compound. Animal models of inflammation have shown that administration of the compound leads to a significant reduction in inflammatory markers:

- Model : Carrageenan-induced paw edema in rats

- Dosage : 20 mg/kg

- Outcome : Reduction in paw swelling by 50% after 4 hours post-administration.

Case Studies

Several case studies have highlighted the efficacy of similar fluorinated compounds in treating inflammatory diseases. For instance, a study involving a related compound demonstrated significant improvements in symptoms of rheumatoid arthritis when administered over a four-week period .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : No significant adverse effects observed at doses up to 100 mg/kg in rodent models.

- Chronic Toxicity : Long-term studies indicated no carcinogenic effects or organ toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.